3,3-Difluorocyclobutanecarbonitrile

Physicochemical properties Boiling point Density

3,3-Difluorocyclobutanecarbonitrile (CAS 86770-80-1) is a gem-difluorinated cyclobutane derivative featuring a nitrile functional group. It is classified as a fluorinated building block, with the gem-difluoro motif at the 3-position imparting distinct physicochemical properties, including a molecular weight of 117.10 g/mol and a calculated density of 1.19±0.1 g/cm³ at 20°C.

Molecular Formula C5H5F2N
Molecular Weight 117.1 g/mol
CAS No. 86770-80-1
Cat. No. B1315500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutanecarbonitrile
CAS86770-80-1
Molecular FormulaC5H5F2N
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)C#N
InChIInChI=1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2
InChIKeyRCXLAPBURAMYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorocyclobutanecarbonitrile (CAS 86770-80-1): A Gem-Difluorinated Cyclobutane Building Block for Pharmaceutical Research


3,3-Difluorocyclobutanecarbonitrile (CAS 86770-80-1) is a gem-difluorinated cyclobutane derivative featuring a nitrile functional group . It is classified as a fluorinated building block, with the gem-difluoro motif at the 3-position imparting distinct physicochemical properties, including a molecular weight of 117.10 g/mol and a calculated density of 1.19±0.1 g/cm³ at 20°C . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing conformationally restricted analogs and exploring structure-activity relationships (SAR) in drug discovery programs [1].

Why 3,3-Difluorocyclobutanecarbonitrile Cannot Be Replaced by Unfluorinated or Monofluorinated Cyclobutane Analogs


Generic substitution of 3,3-difluorocyclobutanecarbonitrile with simpler cyclobutanecarbonitrile or monofluorinated analogs fails due to fundamental differences in physicochemical properties, reactivity, and metabolic stability imparted by the gem-difluoro motif [1]. The geminal difluorination at the 3-position creates a distinct electronic environment and conformational bias that alters boiling point, density, and solubility compared to non-fluorinated or monofluorinated counterparts . Critically, the gem-difluoro group blocks oxidative metabolism at the C3 position, a common site for hydroxylation, thereby enhancing metabolic stability in drug candidates—a feature absent in unfluorinated cyclobutane scaffolds . Furthermore, the compound exhibits unique base-mediated β-elimination reactivity distinct from γ-elimination pathways observed in analogous systems, which directly impacts synthetic route design and compatibility [2]. These differences preclude simple interchangeability and necessitate the specific procurement of this building block for applications where the gem-difluorocyclobutane core is required.

Quantitative Differentiation of 3,3-Difluorocyclobutanecarbonitrile vs. Closest Analogs: A Comparative Evidence Guide


Physicochemical Property Differentiation: Boiling Point and Density vs. Unfluorinated and Monofluorinated Cyclobutane Nitriles

The presence of geminal fluorine atoms at the 3-position of the cyclobutane ring significantly alters physicochemical properties relative to unfluorinated and monofluorinated analogs. 3,3-Difluorocyclobutanecarbonitrile exhibits a predicted boiling point of 160.5±40.0 °C at 760 mmHg and a predicted density of 1.19±0.1 g/cm³ . In contrast, the unfluorinated parent compound cyclobutanecarbonitrile boils at 144-146 °C with a density of 0.868 g/cm³ . The monofluorinated analog 3-fluorocyclobutane-1-carbonitrile shows an intermediate boiling point of 170.2±33.0 °C and density of 1.06±0.1 g/cm³ . These differences reflect the impact of fluorination on molecular weight and intermolecular interactions.

Physicochemical properties Boiling point Density Cyclobutane derivatives

Reactivity Differentiation: Base-Mediated β-Elimination vs. γ-Elimination in Analogous Systems

In the presence of bases, 3,3-difluorocyclobutanecarbonitrile undergoes β-elimination rather than the γ-elimination that predominates in similar cyclobutane systems [1]. This divergent reactivity pathway is a direct consequence of the gem-difluoro substitution pattern and the electronic influence of the nitrile group. While quantitative rate constants are not reported in the primary literature, the product distribution is qualitative: β-elimination is the exclusive pathway observed under the reported conditions, whereas structurally analogous compounds typically yield γ-elimination products [1]. This altered regioselectivity necessitates distinct synthetic planning when incorporating this building block into larger molecular frameworks.

Reactivity Elimination reactions Synthetic utility Cyclobutane chemistry

Synthetic Accessibility and Yield Benchmarking: Optimized Fluorination Conditions

The synthesis of 3,3-difluorocyclobutanecarbonitrile from 3-oxocyclobutanecarbonitrile using diethylaminosulfur trifluoride (DAST) has been optimized to achieve yields of 90-92% under controlled conditions . One reported procedure yields 90% after 2 hours at <10°C to room temperature in dichloromethane , while a modified protocol achieves 92% yield with an overnight stir followed by 4-hour reflux . In comparison, the synthesis of the monofluorinated analog 3-fluorocyclobutane-1-carbonitrile typically proceeds via a two-step sequence (fluorination of cyclobutanone followed by dehydration) with overall yields that vary widely and are often lower due to the instability of the intermediate fluoroketone . The availability of a high-yielding, single-step fluorination route for the gem-difluoro compound enhances its scalability and cost-effectiveness for procurement.

Synthetic yield Fluorination Process chemistry 3-Oxocyclobutanecarbonitrile

Commercial Purity and Quality Control Benchmarking: Vendor Specifications vs. Monofluorinated Analogs

Commercially available 3,3-difluorocyclobutanecarbonitrile is routinely supplied with a standard purity of ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the monofluorinated analog 3-fluorocyclobutane-1-carbonitrile is more commonly offered at 97% purity, often with less extensive analytical characterization [1]. The higher purity specification and comprehensive QC package for the gem-difluoro compound reduce the burden of in-house purification and analytical verification, streamlining its integration into research workflows.

Purity Quality control Procurement Analytical standards

Metabolic Stability Enhancement: Gem-Difluorination Blocks Oxidative Metabolism at the C3 Position

The C3 position of a cyclobutane ring is a known site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes . Geminal difluorination at this position effectively blocks metabolic hydroxylation, thereby extending the half-life of drug candidates incorporating this motif . While direct comparative pharmacokinetic data for 3,3-difluorocyclobutanecarbonitrile-derived compounds versus unfluorinated analogs are not publicly available, this class-level principle is well-established in medicinal chemistry for gem-difluorocycloalkane scaffolds [1][2]. The enhanced metabolic stability conferred by the gem-difluoro group is a key driver for selecting this building block over non-fluorinated or monofluorinated cyclobutane nitriles in lead optimization programs.

Metabolic stability Drug discovery Fluorine chemistry Lead optimization

Optimal Research and Procurement Scenarios for 3,3-Difluorocyclobutanecarbonitrile


Synthesis of Conformationally Restricted Drug Candidates Requiring Enhanced Metabolic Stability

When medicinal chemistry programs aim to improve the metabolic stability of lead compounds, incorporating a 3,3-difluorocyclobutane core is a validated strategy to block oxidative metabolism at the C3 position . 3,3-Difluorocyclobutanecarbonitrile serves as a versatile entry point for constructing such scaffolds, with its nitrile group enabling further functionalization to carboxylic acids, amines, or heterocycles. Its commercial availability at ≥98% purity with comprehensive QC documentation ensures reliable sourcing for SAR studies and preclinical candidate optimization.

Exploration of Divergent Reactivity in Base-Mediated Transformations

Researchers investigating novel cyclobutane ring-opening or functionalization reactions can exploit the unique base-mediated β-elimination pathway of 3,3-difluorocyclobutanecarbonitrile [1]. This divergent reactivity, distinct from the γ-elimination observed in similar systems, offers opportunities to access otherwise difficult-to-synthesize fluorinated intermediates. The well-documented synthetic route with 90-92% yield facilitates the preparation of sufficient material for reaction discovery and optimization studies.

Building Block for Fluorinated Heterocycle Synthesis in Drug Discovery

The combination of a nitrile handle and a gem-difluorinated cyclobutane ring makes 3,3-difluorocyclobutanecarbonitrile an ideal precursor for synthesizing fluorinated heterocycles, including tetrazoles, oxadiazoles, and pyrimidines, which are privileged structures in pharmaceutical research. The altered physicochemical properties (elevated boiling point and density) relative to unfluorinated analogs can influence purification strategies and should be considered during process development. Its high commercial purity reduces the need for pre-functionalization purification, accelerating library synthesis.

Comparative Physicochemical Profiling of Fluorinated Cyclobutane Series

For programs systematically evaluating the impact of fluorination on molecular properties, 3,3-difluorocyclobutanecarbonitrile provides a key data point in the series alongside cyclobutanecarbonitrile and monofluorinated variants. The quantifiable differences in boiling point (+14.5-16.5°C vs. unfluorinated) and density (+0.322 g/cm³ vs. unfluorinated) directly inform predictions of logP, permeability, and other drug-likeness parameters. Procuring the gem-difluoro compound enables head-to-head comparative studies essential for building predictive models in fluorine chemistry.

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